molecular formula C16H16O3 B13987488 Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- CAS No. 87307-77-5

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-

Cat. No.: B13987488
CAS No.: 87307-77-5
M. Wt: 256.30 g/mol
InChI Key: BMKMDHRZSAIZTD-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C16H16O3 It is a derivative of acetophenone, featuring methoxy and phenylmethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- typically involves the reaction of 3-methoxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, involving automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but with the phenylmethoxy group at the para position.

    2-Methoxy-1-phenyl-ethanone: Lacks the phenylmethoxy group, making it less complex.

    1-[2-Hydroxy-3-nitro-5-(phenylmethoxy)phenyl]ethanone: Contains additional functional groups, such as hydroxyl and nitro groups.

Uniqueness

Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

87307-77-5

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(3-methoxy-2-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C16H16O3/c1-12(17)14-9-6-10-15(18-2)16(14)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3

InChI Key

BMKMDHRZSAIZTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)OCC2=CC=CC=C2

Origin of Product

United States

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